Product packaging for 2,6-Dimethylphenyl allylamine(Cat. No.:)

2,6-Dimethylphenyl allylamine

Cat. No.: B8649303
M. Wt: 161.24 g/mol
InChI Key: CIUCBENRPYNJMV-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Advanced Molecular Design

The significance of 2,6-Dimethylphenyl allylamine (B125299) in organic synthesis stems from the distinct reactivity of its component parts. The allylamine functional group is a precursor for a variety of chemical transformations. sorbonne-universite.fr Allylamines, in general, are important structural motifs found in numerous biologically active natural products and pharmaceutical agents. sorbonne-universite.fr The presence of the 2,6-dimethylphenyl group introduces specific steric and electronic properties that can influence the outcome of chemical reactions, allowing for greater control in the construction of complex molecular architectures. This level of control is crucial in advanced molecular design, where precise three-dimensional arrangements of atoms are required to achieve desired functions.

Overview of Structural Features and Synthetic Utility in Chemical Research

The structure of 2,6-Dimethylphenyl allylamine is characterized by a primary amine attached to an allyl group, which is in turn bonded to a benzene (B151609) ring substituted with two methyl groups at the 2 and 6 positions. The steric bulk of the two methyl groups flanking the amine linkage can sterically direct reactions at the allylic double bond or the amine itself.

In chemical research, this compound serves as a key starting material. For instance, it has been utilized in the synthesis of more complex molecules such as α,β-unsaturated γ-amino sulfonyl fluorides. sorbonne-universite.fr In one documented synthesis, this compound is a conceptual precursor to (E)-3-((2,6-Dimethylphenyl)amino)prop-1-ene-1-sulfonyl fluoride, a compound created through the reaction of an aniline (B41778) with (E)-3-bromoprop-1-ene-1-sulfonyl fluoride. sorbonne-universite.fr This transformation highlights the utility of the amine group in forming new carbon-nitrogen bonds.

Compound Data

Below are data tables detailing the properties of this compound and a related derivative.

Table 1: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Appearance Melting Point (°C)
2,6-Dimethylaniline (B139824) C₈H₁₁N 121.18 Liquid 10-12
Allylamine C₃H₇N 57.10 Colorless liquid -88

Data sourced from multiple chemical suppliers and research articles. sorbonne-universite.frwikipedia.orgsigmaaldrich.commerckmillipore.com

Table 2: Spectroscopic Data for a this compound Derivative

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm)

This data corresponds to a synthesized derivative and provides insight into the structural confirmation of molecules containing the this compound framework. sorbonne-universite.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B8649303 2,6-Dimethylphenyl allylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,6-dimethyl-N-prop-2-enylaniline

InChI

InChI=1S/C11H15N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7,12H,1,8H2,2-3H3

InChI Key

CIUCBENRPYNJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC=C

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Amide Bond Formation involving Dimethylphenylanilines

The mechanism can be outlined in several key steps:

Activation of the Carboxylic Acid : The process is often initiated by a dehydrating agent or coupling reagent. In the presence of an agent like DCC, the carboxylic acid is activated. The amine can deprotonate the carboxylic acid to form an ammonium (B1175870) salt. youtube.com

Formation of a Good Leaving Group : The activated carboxylic acid derivative is a key intermediate. The addition of a coupling agent like DCC to the oxygen of the carboxylate converts the hydroxyl into a good leaving group. youtube.com

Nucleophilic Attack : The nitrogen atom of the 2,6-dimethylaniline (B139824) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid. This attack forms a tetrahedral intermediate.

Proton Transfer and Elimination : A proton transfer often occurs from the nitrogen to a basic species in the mixture. Subsequently, the leaving group is eliminated from the tetrahedral intermediate, reforming the carbonyl double bond and yielding the final amide product.

The steric hindrance presented by the two methyl groups at the ortho positions of the phenyl ring in 2,6-dimethylaniline can significantly influence the reaction rate. These bulky groups can impede the approach of the amine's nucleophilic nitrogen to the carbonyl carbon, potentially requiring more forceful reaction conditions or specialized, less sterically demanding coupling agents to achieve high yields. The interaction between carboxylic acid groups and amine-N compounds can occur via a nucleophilic reaction with a carbonyl group or a condensation reaction with carboxyls, both leading to amide formation. researchgate.net

Enzymatic strategies for amide bond formation also exist, which typically involve the ATP-dependent activation of a carboxylic acid to form an acyl-adenylate or acyl-phosphate intermediate prior to condensation with the amine. semanticscholar.orgnih.gov

Mechanisms of Allylic Rearrangements and Intramolecular Transfers

Allylic rearrangements are characteristic reactions of allyl compounds where the double bond shifts to an adjacent carbon atom. lscollege.ac.in This shift is often encountered during nucleophilic substitution reactions and can proceed through different mechanistic pathways, such as SN1', SN2', and SNi'. lscollege.ac.in

SN1' Mechanism : In reaction conditions that favor an SN1 pathway, a carbocation intermediate is formed. For an allylic system, this carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile can then attack at either of these electrophilic centers, leading to a mixture of products, including the rearranged product. lscollege.ac.inchemeurope.com

SN2' Mechanism : In this pathway, a nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-position) in a single, concerted step, displacing the leaving group from the α-position. This conjugate addition over the double bond results in the formation of a new bond and a shift of the double bond. lscollege.ac.in This mechanism is more likely when the allyl compound is unhindered and a strong nucleophile is used. lscollege.ac.in Steric hindrance at the α-carbon can also promote the SN2' pathway over a direct SN2 attack. lscollege.ac.in

Radical Mechanism : In reactions like allylic bromination, the initial step is the abstraction of an allylic hydrogen, forming a resonance-stabilized allylic radical. Reaction of this radical intermediate at its different resonant carbons can lead to rearranged products. masterorganicchemistry.com

For 2,6-Dimethylphenyl allylamine (B125299), these rearrangements could be initiated under various conditions, leading to the migration of the double bond within the allyl group. Intramolecular transfers, such as the aza-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, are also possible for N-allyl systems, proceeding through a pericyclic transition state. montana.edu

Hydrothiolation Reaction Mechanisms and Regioselectivity Control

The hydrothiolation of allylamines involves the addition of a thiol across the carbon-carbon double bond. This reaction can proceed through two primary pathways, leading to different regioisomers:

Markovnikov (M) Addition : This pathway results in the formation of a branched product, where the sulfur atom attaches to the more substituted carbon of the former double bond. nih.govnih.govdocumentsdelivered.com

Anti-Markovnikov (AM) Addition : This pathway yields a linear product, with the sulfur atom bonded to the less substituted carbon. nih.govnih.govdocumentsdelivered.com

The regioselectivity of this reaction can be controlled by several factors. In rhodium-catalyzed hydrothiolation, the choice of phosphine (B1218219) ligand is crucial. Bidentate phosphine ligands with large natural bite angles (e.g., DPEphos) tend to favor the Markovnikov product, while ligands with smaller bite angles (e.g., dppp) promote the formation of the anti-Markovnikov product. researchgate.net The proposed mechanism involves oxidative addition, olefin insertion, and reductive elimination. researchgate.net The change in regioselectivity is hypothesized to be an effect of diverging coordination spheres that favor either Rh-S or Rh-H insertion to form the branched or linear isomer, respectively. researchgate.net

Furthermore, theoretical studies have shown that an external electric field (EEF) can act as a "green catalyst" for the hydrothiolation of allylamine with thiophenol. nih.govdocumentsdelivered.com The orientation of the EEF can selectively accelerate either the Markovnikov or anti-Markovnikov pathway, thus controlling the regioselectivity of the reaction. nih.govacs.org

Catalyst/ConditionLigand Type (Bite Angle)Major ProductSelectivity
Rhodium CatalystLarge Bite Angle (e.g., DPEphos, βn ≥ 99°)Markovnikov (Branched)>20:1
Rhodium CatalystSmall Bite Angle (e.g., dppbz, βn ≤ 86°)Anti-Markovnikov (Linear)>20:1
External Electric Field (EEF)F-X, F-Y, F+Z DirectionsMarkovnikov (Branched)Accelerated Path M
External Electric Field (EEF)F+X, F-Y DirectionsAnti-Markovnikov (Linear)Favorable for Path AM

Electrophilic and Nucleophilic Addition Mechanisms in Allylamine Chemistry

The carbon-carbon double bond in the allyl group of 2,6-Dimethylphenyl allylamine is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π electrons of the double bond act as a nucleophile, attacking an electrophilic species (E+). dalalinstitute.comlumenlearning.com This is the rate-determining step and typically proceeds through a two-step mechanism:

Formation of an Intermediate : The electrophile adds to one of the carbons of the double bond, forming a carbocation on the other carbon. The stability of this carbocation intermediate follows the order tertiary > secondary > primary. In some cases, such as halogenation, a cyclic intermediate (e.g., a bromonium ion) is formed instead of an open carbocation. lasalle.edu

Nucleophilic Attack : A nucleophile (Nu-) then attacks the positively charged intermediate to form the final addition product. dalalinstitute.comlumenlearning.com If the intermediate is a planar carbocation, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. If the intermediate is a cyclic ion, the nucleophile typically attacks from the opposite side, resulting in anti-addition. lasalle.edu

Nucleophilic Addition: While less common for electron-rich alkenes, nucleophilic addition can occur if the double bond is part of a conjugated system that is electron-deficient (e.g., α,β-unsaturated carbonyls). The mechanism involves the attack of a nucleophile on one of the carbons of the double bond, forming a carbanion intermediate, which is then protonated or reacts with an electrophile. dalalinstitute.comslideshare.net For a simple allylamine, this pathway is generally unfavorable unless activated by specific reagents or catalysts.

Metal-Ligand Interactions and Their Role in Catalytic Cycles

Metal-ligand interactions are fundamental to controlling the outcome of catalytic reactions involving allylamines. nsf.gov Ligands bind to the metal center and modulate its steric and electronic properties, which in turn dictates the catalyst's activity, selectivity, and stability.

In catalytic cycles, ligands can:

Influence Regioselectivity : As seen in the rhodium-catalyzed hydrothiolation of allylamines, the bite angle of bidentate phosphine ligands directs the reaction to yield either Markovnikov or anti-Markovnikov products. researchgate.net

Stabilize Intermediates : In a palladium-catalyzed intermolecular carboamination of allylamines, a picolinamide (B142947) directing group coordinates to the Pd(II) catalyst. This interaction not only activates the double bond but also stabilizes a crucial 5,5-palladacycle intermediate, which is key to the reaction's success. rsc.org

Enable Cooperative Effects : Hybrid ligands containing both hard (e.g., nitrogen) and soft (e.g., phosphorus) donor atoms can offer cooperative metal-ligand interactions. researchgate.net These different bonding preferences can enable the use of diverse metals and create unique reactive sites on the catalyst. researchgate.net

Control Anisotropic Growth : In the synthesis of nanoparticles, the selective binding of ligands to specific crystal facets can direct anisotropic growth, a principle that highlights the precise control achievable through metal-ligand interactions. nsf.gov

The introduction of an allyl-substituted silylamide ligand to certain metal centers can lead to additional metal-π-alkene interactions, which can influence the geometry and reactivity of the complex. researchgate.net

Identification and Characterization of Intermediate Species and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and the transition states that connect them. In the chemistry of allylamines and related anilines, several key species have been investigated:

Carbocation Intermediates : Formed during electrophilic additions (e.g., hydration, hydrohalogenation) to the allyl double bond. Their stability dictates the regioselectivity of the reaction according to Markovnikov's rule. lasalle.edu

Cyclic Intermediates : Cationic cyclic ions, such as bromonium or halonium ions, are formed during the addition of halogens to the double bond. Their existence explains the observed anti-stereochemistry of the addition. lasalle.edu

Allylic Intermediates : Resonance-stabilized allylic carbocations, radicals, or anions are key intermediates in allylic rearrangement and substitution reactions. lscollege.ac.inwikipedia.org

Metallacyclic Intermediates : In metal-catalyzed reactions, organometallic intermediates such as the 5,5-palladacycle formed during the carboamination of allylamines are crucial. rsc.org These species are formed through processes like aminopalladation. rsc.org

Tetrahedral Intermediates : These are formed during nucleophilic acyl substitution reactions, such as amide bond formation, following the attack of the amine on the carbonyl carbon. nih.gov

Transition States : Computational studies have been used to characterize transition states. For example, in the yttrium-catalyzed C-H activation of N,N-dimethylaniline, a four-center transition state involving proton transfer, indicative of a σ-bond metathesis process, was identified as the highest energy barrier in the catalytic cycle. nih.gov

Influence of Solvent Systems and Additives on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism, rate, and selectivity. The choice of solvent can influence the stability of reactants, intermediates, and transition states.

Stabilization of Charged Species : Polar solvents are effective at solvating and stabilizing charged species like carbocation intermediates or polar transition states. This can favor mechanisms that involve charge separation, such as SN1-type reactions, over concerted SN2 or radical pathways.

Competing Mechanisms : The choice of solvent can tip the balance between competing reaction pathways. Computational studies on the trifluoromethylation of acetonitrile (B52724) showed a substantial solvent effect. While a reductive elimination (RE) mechanism was assumed, an SN2 mechanism was also found to be possible in the gas phase. The inclusion of a polarizable continuum solvent model made the SN2 mechanism less favorable, highlighting the critical role of the solvent environment in determining the operative mechanism. nih.gov

Catalyst Activity and Solubility : In metal-catalyzed reactions, the solvent must be able to dissolve the catalyst, substrate, and reagents. In the Pd-catalyzed carboamination of allylamines, 1,2-dichloroethane (B1671644) (DCE) was used as the solvent. rsc.org Additives, such as bases (e.g., K₂CO₃), are also critical components, often required to neutralize acidic byproducts or to regenerate the active catalyst. rsc.org

The use of different solvent models in computational chemistry, such as implicit, microsolvation, or cluster-continuum models, can yield different activation energies, underscoring the complexity of accurately modeling solvent effects on reaction mechanisms. nih.gov

Derivatives and Molecular Functionalization

Synthesis of N-Alkyl and N-Aryl Amide Derivatives of 2,6-Dimethylphenylamine

The secondary amine functionality of 2,6-dimethylphenyl allylamine (B125299) is readily converted to N-substituted amides through acylation reactions. This transformation is a common strategy to introduce new functional groups and build molecular complexity. The synthesis of these amide derivatives typically involves the reaction of the parent amine with acylating agents such as acid chlorides, anhydrides, or esters. sandiego.edu

The reaction of 2,6-dimethylaniline (B139824) (a precursor to 2,6-dimethylphenyl allylamine) with α-chloroacetyl chloride in glacial acetic acid, using sodium acetate (B1210297) as a base, yields α-chloro-2,6-dimethylacetanilide. nih.gov This reaction highlights a standard procedure for N-acylation. nih.gov The base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. sandiego.edu The choice of solvent and base can be critical for optimizing the yield and purity of the resulting amide. For instance, stronger bases like pyridine (B92270) are often employed to effectively scavenge the acid byproduct. sandiego.edu

The synthesis of N-aryl amides can also be achieved through more advanced methods, such as the umpolung amide synthesis (UmAS), which allows for the formation of N-aryl amides from N-aryl hydroxylamines and α-fluoronitroalkanes in the presence of a base like cesium carbonate. mdpi.com While not a direct acylation of the amine, this method represents an alternative strategy for creating the N-aryl amide bond.

The table below summarizes common methods for the synthesis of amide derivatives from anilines.

Reaction TypeAcylating AgentTypical Reagents & ConditionsProduct Type
N-AcylationAcid Chloride (e.g., α-chloroacetyl chloride)Amine, Acid Chloride, Acetic Acid, Sodium AcetateN-Alkyl Amide
N-AcylationAcid AnhydrideAmine, Acid Anhydride, Pyridine (or other base)N-Alkyl/N-Aryl Amide
N-AcylationEsterAmine, Ester, Heat (often requires catalysis)N-Alkyl/N-Aryl Amide
Umpolung Amide Synthesisα-FluoronitroalkaneN-Aryl Hydroxylamine, α-Fluoronitroalkane, Cs₂CO₃N-Aryl Amide

Incorporation of the this compound Moiety into Complex Molecular Scaffolds

The this compound scaffold can be integrated into larger, more complex molecules, including those with significant biological relevance. This incorporation leverages the reactivity of the amine and allyl groups to build analogues of natural products or novel chemical entities.

The 2,6-dimethylphenyl group is a key component in the synthesis of non-natural amino acid analogues. Specifically, 2',6'-dimethylphenylalanine (Dmp) has been investigated as a surrogate for aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) in opioid peptides. The introduction of the two methyl groups on the phenyl ring provides steric hindrance, which can influence peptide conformation and receptor binding affinity and selectivity. This modification has been a useful strategy for developing specific opioid ligands.

Phosphonamidates are analogues of phosphates where one of the hydroxyl groups is replaced by an amino group. The synthesis of phosphonamidate derivatives from this compound can be achieved through established methods of phosphorus chemistry. A common approach involves the reaction of the amine with a phosphonic chloride derivative. researchgate.net

This "classical" approach generally proceeds in two steps:

Chlorination: A dialkyl phosphonate (B1237965) is converted to a phosphonic monochloride using a chlorinating agent such as oxalyl chloride or thionyl chloride. researchgate.netnih.gov

Substitution: The resulting phosphonic chloride is then reacted with the amine (in this case, this compound), typically in the presence of a base like triethylamine, to yield the target phosphonamidate. researchgate.net

This methodology allows for the synthesis of phosphonamidates where the this compound moiety is directly attached to the phosphorus atom, creating a P-N bond. These derivatives are of interest as they can act as mimics of transition states in enzymatic reactions or as prodrugs. sigmaaldrich.com

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. The allyl group can participate in cyclization reactions, while the aniline (B41778) nitrogen can act as a nucleophile or be incorporated into a ring system.

Palladium-catalyzed cyclization reactions are a powerful tool for constructing heterocycles. For example, N-aryl vinylamines, which are structurally related to N-aryl allylamines, can undergo ligand-controlled intramolecular cyclizations to form a variety of nitrogen-containing tricyclic systems, including carbazoles, acridines, and dibenzazepines. mdpi.combyjus.com It is plausible that this compound could serve as a substrate in similar palladium-catalyzed intramolecular reactions, such as aza-Wacker or Heck-type cyclizations, to generate substituted dihydroquinolines or other related heterocycles.

The synthesis of phosphaheterocycles involving the this compound moiety is less common but conceptually feasible. The allyl group could, for instance, undergo a hydrophosphination reaction with a P-H containing compound, followed by cyclization to form phosphorus-containing rings.

Chemoselective Functionalization of Allyl and Phenyl Moieties

A key challenge and opportunity in the chemistry of this compound is the chemoselective functionalization of either the allyl group or the phenyl ring, without affecting the other.

Functionalization of the Allyl Moiety: The allyl group offers several avenues for selective modification. Palladium-catalyzed reactions, for instance, can selectively target the allylic C-H bonds. Mono-protected amino acid ligands can be used to control the catalyst's speciation, enabling the arylation of allylamines at the C-H bond with good stereoselectivity. researchgate.net This method avoids competing reactions like Heck-type coupling by promoting a Pd(II)-Pd(0) catalytic cycle involving cyclometalation and reductive elimination. researchgate.net Other methods for direct C-H functionalization of allylic systems include photocatalyzed aminations, which can proceed under mild conditions and tolerate a variety of functional groups. nih.gov

Functionalization of the Phenyl Moiety: The phenyl ring can be functionalized via electrophilic aromatic substitution (EAS). The N-allyl group is an activating ortho-, para-director, while the two methyl groups at positions 2 and 6 are also activating and ortho-, para-directing. masterorganicchemistry.com However, the methyl groups provide significant steric hindrance at the ortho positions (positions 3 and 5). Consequently, electrophilic attack is most likely to occur at the para position (position 4), which is activated by the amine and unhindered.

Standard EAS reactions like halogenation, nitration, and sulfonation can be employed. libretexts.orgchegg.com For example, reaction with bromine water can lead to polybromination of highly activated anilines. masterorganicchemistry.com To achieve selective monohalogenation at the para position, milder conditions or protecting group strategies might be necessary. Nitration using a mixture of nitric and sulfuric acid typically results in para- and meta-substitution, as the acidic medium protonates the amino group to form a meta-directing anilinium ion. masterorganicchemistry.com The steric hindrance from the methyl groups in this compound would further disfavor ortho-substitution, making para-functionalization the most probable outcome under carefully controlled conditions.

Role As a Synthetic Intermediate and Building Block

Precursor for Advanced Organic Compounds

The chemical reactivity of 2,6-Dimethylphenyl allylamine (B125299) makes it a valuable precursor for synthesizing advanced organic structures, particularly nitrogen-containing heterocycles and substituted anilines.

One significant application is in the direct synthesis of N-aryl substituted azacycles. Research has demonstrated a metal-free method for the direct transformation of N-allyl arylamines into these important cyclic structures. researchgate.net In a specific example, N-allyl-2,6-dimethylaniline was reacted with tetrahydrofuran (B95107) using phosphoryl chloride (POCl₃) and the base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to produce the corresponding N-(2,6-dimethylphenyl)pyrrolidine in good yield. researchgate.net This transformation provides a more efficient pathway to these motifs, which are prevalent in biologically active compounds, by reducing the number of reaction steps typically required. researchgate.net

Table 1: Synthesis of N-(2,6-dimethylphenyl)pyrrolidine
Starting MaterialReagentProductYieldReference
N-allyl-2,6-dimethylanilineTetrahydrofuran, POCl₃, TBDN-(2,6-dimethylphenyl)pyrrolidineGood researchgate.net

Furthermore, 2,6-Dimethylphenyl allylamine can undergo rearrangement reactions to yield other useful intermediates. For instance, it participates in the Claisen rearrangement. thieme-connect.de When heated in the presence of strong Lewis acids, N-allyl-2,6-dimethylaniline rearranges to form 4-allyl-2,6-dimethylaniline. thieme-connect.de The presence of the two methyl groups in the ortho positions directs the allyl group specifically to the para position, making the reaction highly selective. thieme-connect.de

Utility in the Synthesis of Pharmaceutical Intermediates and Fine Chemicals

N-allyl anilines, including the 2,6-dimethyl substituted variant, are recognized as important building blocks for producing value-added fine chemicals. rsc.orgsemanticscholar.org These intermediates are particularly useful in the development of pharmaceuticals and electronic materials. rsc.orgsemanticscholar.org The synthesis of N-allyl anilines is a fundamental transformation, and methods using allyl alcohol as the allyl source are favored for their sustainability, as they produce only water as a byproduct. rsc.orgsemanticscholar.org

The monoallylation of 2,6-dimethylaniline (B139824) to produce N-allyl-2,6-dimethylaniline has been achieved using a tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) catalyst. semanticscholar.org This heterogeneous catalyst allows for the selective synthesis of the desired mono-allylated product. The steric bulk provided by the two methyl groups on the aniline (B41778) ring is thought to inhibit over-allylation, contributing to the reaction's selectivity. rsc.orgsemanticscholar.org While the reactivity of 2,6-dimethylaniline is lower than less sterically hindered anilines, the reaction still proceeds to form the target compound, which can then be used in further synthetic steps. semanticscholar.org

Table 2: Catalytic Synthesis of N-allyl-2,6-dimethylaniline
SubstrateAllyl SourceCatalystProductYieldReference
2,6-dimethylanilineAllyl alcohol10 wt% WO₃/ZrO₂N-allyl-2,6-dimethylaniline17% semanticscholar.org

While the broader class of allylamines are known intermediates for pharmaceuticals such as the antifungals Cinnarizine and Naftifine, specific examples detailing the progression of this compound into a final drug product are not extensively documented in the reviewed literature. researchgate.net However, its established role as a reactive intermediate confirms its utility in the synthesis pathways for fine chemicals and as a potential precursor for pharmaceutical development. rsc.org

Participation in Cascade and Domino Reactions for Complex Molecule Construction

While cascade and domino reactions are powerful tools for rapidly building molecular complexity from simple starting materials, the specific participation of this compound in such reaction sequences is not well-documented in the available scientific literature. These reactions often rely on transition-metal catalysis to orchestrate a series of bond-forming events in a single pot. Although the structural motifs within this compound suggest potential for such transformations, specific examples or detailed research findings on its use in cascade or domino reactions to construct complex molecules have not been identified in the reviewed sources.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. In the context of 2,6-Dimethylphenyl allylamine (B125299) and related compounds, DFT is instrumental in elucidating reaction mechanisms and understanding the influence of molecular structure on catalytic processes.

Elucidation of Reaction Mechanisms and Energy Profiles

While specific DFT studies focused exclusively on 2,6-Dimethylphenyl allylamine are not extensively documented in publicly available literature, the principles of its application can be understood from studies on analogous systems. For instance, DFT calculations have been employed to investigate the mechanisms of reactions involving substituted anilines and allylic compounds.

A study on a hydrazone derivative incorporating a 2,3-dimethylphenylamino moiety utilized DFT at the B3LYP/6–311++G (d,p) level to optimize the molecular geometry and analyze its electronic properties. Such calculations help in understanding the spatial arrangement of atoms and the distribution of electrons, which are crucial for predicting reaction pathways. The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are particularly important. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule. For the studied hydrazone, the HOMO and LUMO energy levels were calculated to be -5.60691 eV and -1.70860 eV, respectively, resulting in an energy gap of 3.8994 eV. This information is vital for predicting how the molecule will interact with other reagents.

In the context of catalysis, DFT is used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism. For reactions involving this compound, such studies would clarify the step-by-step process of its transformation, for example, in metal-catalyzed cross-coupling reactions.

Analysis of Ligand Effects on Catalytic Activity and Selectivity

The 2,6-dimethylphenyl group in this compound can act as a bulky ligand in organometallic catalysis, influencing both the activity and selectivity of the catalyst. DFT calculations are a powerful tool for understanding these ligand effects at a molecular level.

Computational studies on Ziegler-Natta catalysts have demonstrated how DFT can be used to analyze the interaction of amines with catalytic centers. For example, the inhibitory effects of dimethylamine (DMA) and diethylamine (DEA) on olefin polymerization were investigated using DFT calculations (D3-B3LYP/6-311++G(d,p)). These calculations revealed that the formation of a complex between the amine and the co-catalyst, triethylaluminum (TEAL), is a key step in catalyst deactivation. The study showed that the kinetic barrier for the formation of the TEAL·DMA complex is significantly lower than for the TEAL·DEA complex, explaining the more potent inhibitory effect of DMA.

Similarly, DFT can be used to model the coordination of this compound to a metal center. By calculating the binding energies and analyzing the electronic structure of the resulting complex, researchers can predict how the steric hindrance and electronic properties of the 2,6-dimethylphenyl group will affect the subsequent steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. These insights are crucial for the rational design of catalysts with improved performance.

Molecular Dynamics and Conformational Analysis of this compound Systems

While specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not readily found in the literature, the methodologies for such studies are well-established. MD simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

For a molecule like this compound, a key aspect of its conformational landscape is the orientation of the allylamine side chain relative to the substituted phenyl ring. The rotation around the C-N bond connecting the phenyl ring and the nitrogen atom, as well as the rotation around the C-C bonds of the allyl group, would be of primary interest.

Conformational analysis, often performed in conjunction with quantum chemical calculations like DFT, can identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might bind to a receptor or a catalytic active site. The steric bulk of the two methyl groups on the phenyl ring is expected to significantly influence the preferred conformations by restricting rotation around the C-N bond.

Quantitative Structure-Reactivity and Structure-Selectivity Relationship (QSRR/QSSR) Studies

Quantitative Structure-Activity Relationship (QSAR) and by extension, Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, reactivity, or selectivity.

While no specific QSRR/QSSR studies on this compound were identified, research on related allylamine derivatives highlights the approach. For instance, a QSAR study was conducted on a series of 3-allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which are derivatives of allylamine. In this study, the antimicrobial activity of the compounds was correlated with various physicochemical descriptors of the substituents. The logarithm of the Minimum Inhibitory Concentration (MIC) was found to have a linear relationship with descriptors such as Molar Refractivity (MR), a measure of volume and polarizability, and other spatial parameters.

For a series of compounds related to this compound, a QSRR/QSSR study would involve:

Synthesizing a library of derivatives with systematic variations in their structure.

Experimentally measuring their reactivity or selectivity in a specific chemical transformation.

Calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for each compound.

Using statistical methods to build a model that correlates the descriptors with the observed reactivity or selectivity.

Such models can be valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics.

Applications in Catalysis and Ligand Design

Chiral Ligand Design Incorporating 2,6-Dimethylphenyl Moieties

The design of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The 2,6-dimethylphenyl group is frequently incorporated into ligand scaffolds to create a well-defined and sterically hindered chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis due to the tunability of their steric and electronic properties. nih.gov Incorporating bulky substituents like the 2,6-dimethylphenyl (xylyl) group on the phosphorus atom is a common strategy to enhance catalytic activity and selectivity. While a vast number of chiral phosphine ligands have been developed, those featuring P-chiral centers are notable for creating a uniquely defined asymmetric environment. nih.govsigmaaldrich.com The rigidity and electron-rich nature of such ligands can lead to excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions. nih.gov

Phosphite ligands, another important class, can also be modified with 2,6-dimethylphenyl groups. The synthesis of new chiral phosphine-phosphites and related structures is an active area of research for applications in asymmetric hydrogenation and other catalytic processes. documentsdelivered.com

Recent research has demonstrated the utility of thioether-containing ligands in catalysis. bohrium.comresearchgate.net The 2,6-dimethylphenyl group has been successfully integrated into these ligand architectures. For instance, in bis(imino)pyridine iron complexes designed for ethylene oligomerization, increasing the steric hindrance of the thioether moiety by replacing a phenyl group with a 2,6-dimethylphenyl group resulted in higher catalytic activity and greater α-olefin selectivity. acs.org This enhancement is attributed to the steric demands of the bulky xylyl group, which influences the geometry and reactivity of the catalytic center. acs.org

Amine-based ligands are also crucial in catalysis. nih.govacs.orgnih.gov The bis(imino)pyridine ligands mentioned above are a prime example of nitrogen-based donors where the substituents on the N-aryl rings, which can include the 2,6-dimethylphenyl group, have a significant impact on catalytic performance. acs.org

Table 1: Effect of Thioether Substituent on Ethylene Oligomerization

Complex Thioether Substituent Activity (g mol⁻¹(Fe) h⁻¹) α-Olefin Selectivity
1 Phenyl - -
3 2-Methylphenyl 6.78 × 10⁷ -
4 2,6-Dimethylphenyl 8.00 × 10⁷ Higher

Data sourced from studies on bis(imino)pyridine iron complexes. acs.org

Pincer ligands are tridentate chelating agents that bind a metal in a meridional fashion, conferring high thermal stability and unique reactivity to the resulting metal complex. nih.govlibretexts.orgmdpi.com The rigid framework of these ligands makes them highly effective in a variety of catalytic applications. libretexts.orgnih.gov Non-symmetrical pincer ligands, in particular, offer increased structural and electronic diversity, which can be beneficial for creating vacant coordination sites to enhance catalyst activity or for introducing chirality for asymmetric induction. researchgate.net The arms of the pincer ligand can be modified with various donor groups, including those containing the 2,6-dimethylphenyl moiety, to fine-tune the catalytic properties of the metal center.

Catalytic Systems for Asymmetric Synthesis

Asymmetric synthesis is a critical field for producing chiral molecules, particularly for the pharmaceutical industry. nih.gov Catalytic asymmetric hydrogenation and allylic alkylation are two of the most powerful methods for creating stereogenic centers. sigmaaldrich.comnih.govnih.gov

The asymmetric hydrogenation of unsaturated compounds like allylamines is a highly efficient, atom-economical method for producing chiral amines. nih.govnih.gov This transformation typically relies on transition metal complexes featuring chiral ligands to control the enantioselectivity. sigmaaldrich.com While various catalyst systems have been developed for the asymmetric hydrogenation of different substrates, including allylic alcohols and other heteroarenes, specific systems employing ligands with 2,6-dimethylphenyl moieties for the hydrogenation of allylamines are a subject of specialized research. dicp.ac.cnsemanticscholar.orgrsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for forming carbon-carbon and carbon-heteroatom bonds with excellent stereocontrol. nih.govresearchgate.netnih.govrsc.org The success of this reaction is highly dependent on the chiral ligand employed, which dictates the enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate. nih.govnih.gov The design of ligands, often phosphine-based, is crucial, and the steric and electronic properties of the ligand's substituents play a key role in achieving high enantiomeric excess. nih.govchemrxiv.org The application of ligands incorporating the 2,6-dimethylphenyl group in this specific context allows for the precise tuning of the chiral pocket around the metal catalyst.

Regioselective Hydrofunctionalization Reactions

The steric and electronic properties of ligands derived from 2,6-dimethylphenyl allylamine (B125299) are pivotal in directing the regioselectivity of various hydrofunctionalization reactions. The bulky 2,6-dimethylphenyl group can create a specific steric environment around the metal center, influencing the substrate's approach and thereby controlling the position of bond formation.

In palladium-catalyzed reactions, for instance, the regioselectivity of allylic substitutions and hydroaminations can be highly dependent on the ligand structure. While many procedures have historically required the protection of the allylamine's nitrogen atom, recent advancements have demonstrated methods for the regioselective functionalization of free allylamines. One notable strategy involves the use of carbon dioxide (CO2) as a transient directing group. This in situ protection allows for the γ-arylation of allylamines, a testament to the nuanced control achievable through reaction engineering. In such systems, an N-aryl allylamine ligand with bulky substituents, like the 2,6-dimethylphenyl group, would be expected to further enhance regiochemical control by sterically favoring the formation of one regioisomer over another.

The choice of the central metal in the catalyst also plays a crucial role in determining the outcome of hydrofunctionalization reactions. For example, in the hydrosilylation of allenes, the combination of a specific metal and an N-heterocyclic carbene (NHC) ligand can lead to a complete reversal of regioselectivity. A nickel catalyst bearing a large NHC ligand might favor the formation of the vinylsilane, whereas a palladium catalyst with a smaller NHC ligand can selectively produce the allylsilane. nih.govnih.gov This highlights the principle that the steric bulk of a ligand, a key feature of a 2,6-dimethylphenyl allylamine derivative, is a critical parameter for tuning the regioselectivity of the catalytic process.

Research on rhodium-catalyzed hydroacylation further underscores the importance of ligand design in controlling regioselectivity. The use of specific diphosphine ligands with small bite angles can direct the reaction to yield linear products with high selectivity. This demonstrates that subtle modifications to the ligand framework can switch the regiochemical outcome of the reaction.

The following table summarizes the effect of catalyst components on the regioselectivity of a representative hydroamination reaction, illustrating the principles that would apply to ligands derived from this compound.

EntryPalladium PrecursorLigandRegioselectivity (Branched:Linear)
1[Pd(η³-allyl)Cl]₂Xantphos95:5
2[Pd(η³-allyl)Cl]₂dtBu-Xantphos>99:1
3Pd₂(dba)₃DPEphos80:20
4Pd(OAc)₂BINAP90:10

This table is a generalized representation based on typical results in palladium-catalyzed hydroamination and is for illustrative purposes.

Catalyst Optimization and Performance Enhancement Strategies

The optimization of catalysts incorporating ligands such as this compound is a multifaceted process aimed at maximizing activity, selectivity, and stability. Key strategies involve the modification of the ligand structure, the choice of co-catalysts and additives, and the fine-tuning of reaction conditions.

Ligand Modification: The performance of a catalyst is intrinsically linked to the steric and electronic properties of its ligands. For a ligand based on this compound, the bulky aryl group is a dominant feature. Further modifications to this structure can be explored to enhance catalytic performance. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic environment of the metal center, thereby influencing its reactivity. In gold-catalyzed intramolecular alkene hydroamination, it has been observed that more electron-withdrawing phosphine ligands can lead to more effective reactions. nih.gov Similarly, the steric hindrance can be fine-tuned by altering the substituents on the allylic backbone or the nitrogen atom. In ruthenium-catalyzed olefin metathesis, sterically reduced N-heterocyclic carbene ligands have shown enhanced activity towards hindered olefins. nih.govresearchgate.net

Co-catalysts and Additives: The activity of a catalytic system can often be significantly improved by the addition of co-catalysts or additives. In gold-catalyzed hydroamination of alkynes, silver salts are often used as co-catalysts to abstract halide ligands and generate the active cationic gold species. frontiersin.orgnih.gov The choice of the counterion of the co-catalyst can also have a substantial impact on the reaction rate. libretexts.org Acidic co-catalysts can also play a role by preventing catalyst poisoning by basic amine substrates or by assisting in the rate-determining protolytic cleavage step. libretexts.org

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and pressure is crucial for enhancing catalyst performance. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates. In some gold-catalyzed hydroaminations, a cooperative effect between dichloromethane and an alcohol solvent has been quantified. nih.gov Temperature is another critical parameter that can affect both the rate and selectivity of a reaction. Lowering the reaction temperature can sometimes lead to improved selectivity.

The following table illustrates the effect of different parameters on the yield of a hypothetical hydrofunctionalization reaction catalyzed by a complex with a bulky N-aryl allylamine ligand.

EntryLigand ModificationCo-catalystSolventTemperature (°C)Yield (%)
1This compoundNoneToluene8065
22,6-Diisopropylphenyl allylamineNoneToluene8075
3This compoundAgSbF₆Dichloromethane6085
4This compoundAgSbF₆Toluene6078
52,6-Diisopropylphenyl allylamineAgSbF₆Dichloromethane6092

This table is a generalized representation based on common optimization strategies and is for illustrative purposes.

Structure Reactivity and Structure Selectivity Relationships Non Biological Focus

Steric Effects on Reaction Pathways and Stereochemical/Regiochemical Outcomes

The most significant feature influencing the reactivity of 2,6-Dimethylphenyl allylamine (B125299) is the steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl ring. This substitution pattern leads to a phenomenon known as Steric Inhibition of Resonance (SIR). quora.comdoubtnut.com

In a typical N-allylaniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system. However, in 2,6-Dimethylphenyl allylamine, the steric clash between the ortho-methyl groups and the N-allyl group forces the C(aryl)-N bond to twist. doubtnut.com This rotation disrupts the coplanarity between the nitrogen's p-orbital and the phenyl ring's π-system, effectively preventing resonance. quora.comquora.com

This SIR effect has profound consequences on reaction pathways:

Increased Nucleophilicity: By localizing the lone pair on the nitrogen atom, the SIR effect makes the amine significantly more basic and nucleophilic compared to anilines where resonance is active. quora.comquora.com

Regiocontrol in Metal-Catalyzed Reactions: In transformations involving the allyl group, such as the Mizoroki-Heck reaction, the bulky 2,6-dimethylphenyl substituent acts as a steric directing group. It shields the internal (α) carbon of the double bond, promoting the reaction at the terminal (γ) carbon. This typically leads to a high preference for the formation of linear rather than branched products. nih.gov

Control of Cyclization Pathways: For intramolecular reactions, such as Heck cyclizations, the steric bulk influences the transition state geometry. This often results in a high degree of regioselectivity, for instance, favoring a 5-exo-trig cyclization pathway over a 6-endo-trig pathway to minimize steric strain. buecher.de The steric demands of the substituted phenyl ring can dictate the formation of specific ring sizes and substitution patterns in the resulting heterocyclic products.

Electronic Effects on Reactivity and Product Distribution

The electronic nature of this compound is intrinsically linked to the steric effects discussed above. The inhibition of resonance is the dominant factor governing its electronic behavior.

Enhanced Basicity: The localization of the nitrogen lone pair makes it more available for protonation. doubtnut.com Consequently, the basicity of 2,6-disubstituted anilines is markedly higher than their non-ortho-substituted counterparts. The electron-donating inductive effect (+I) of the two methyl groups further increases the electron density on the nitrogen, contributing to this enhanced basicity. quora.comncert.nic.in This is quantitatively reflected in the pKa values of the corresponding conjugate acids.

CompoundConjugate Acid pKaKey Electronic Feature
Aniline (B41778)4.6Nitrogen lone pair delocalized by resonance.
N,N-Dimethylaniline5.1+I effect of methyl groups, but lone pair is still in resonance.
2,6-Dimethyl-N,N-dimethylaniline~11.2Steric Inhibition of Resonance localizes the lone pair, greatly increasing availability. quora.com

Product Distribution: The heightened nucleophilicity of the nitrogen atom directs the product distribution in reactions with electrophiles. For instance, N-acylation or N-alkylation reactions are significantly faster and more efficient compared to anilines where the lone pair's nucleophilicity is attenuated by resonance. ncert.nic.in This can be exploited to achieve selective functionalization at the nitrogen center even under mild conditions.

Conformational Control and its Impact on Stereoselective Transformations

The forced non-planar arrangement in this compound results in a conformationally restricted structure. The rotational barrier around the C(aryl)-N bond is significant, meaning the molecule predominantly exists in a well-defined, twisted conformation. researchgate.net This conformational rigidity is a powerful tool for controlling stereochemistry in reactions.

In stereoselective transformations, particularly intramolecular cyclizations, this predefined conformation can be relayed to the transition state. For example, in a potential asymmetric hydroamination or cyclization reaction mediated by a chiral catalyst, the substrate's inherent conformational bias can enhance the degree of stereoinduction. The catalyst can effectively "lock" into one preferred orientation relative to the rigid substrate, leading to the preferential formation of one enantiomer or diastereomer. This principle of substrate control is crucial in asymmetric synthesis, where the conformation of the starting material directly influences the stereochemical outcome of the product.

Influence of Allyl and Phenyl Moieties on Specific Chemical Transformations

The reactivity of this compound is a duality of the functions of its two core components: the reactive allyl group and the controlling 2,6-dimethylphenyl group.

Influence of the Allyl Moiety:

The allyl group serves as the primary site for carbon-carbon and carbon-heteroatom bond formation.

Mizoroki-Heck Reaction: The terminal double bond is an excellent substrate for palladium-catalyzed cross-coupling with aryl or vinyl halides, enabling the synthesis of more complex substituted alkenes. nih.govlibretexts.org

Aza-Claisen Rearrangement: Like other N-allylanilines, the molecule can undergo thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangements. researchgate.net This reaction involves the allyl group migrating from the nitrogen to an ortho position on the aromatic ring, providing a route to ortho-allylated anilines.

Cyclization Reactions: The allyl group is a key component in a variety of cyclization strategies to form nitrogen-containing heterocycles. nih.gov This includes palladium-catalyzed intramolecular hydroamination to form substituted pyrrolidines or piperidines and radical cyclizations. researchgate.netresearchgate.net

Influence of the 2,6-Dimethylphenyl Moiety:

This group primarily functions as a control element, modulating the reactivity of the allyl portion.

Steric and Conformational Director: As detailed previously, it imposes steric hindrance and restricts the molecule's conformation, which in turn dictates the regioselectivity and stereoselectivity of reactions.

Electronic Modifier: It electronically isolates the nitrogen atom from the phenyl ring, enhancing its nucleophilic character and influencing reaction rates.

Prevention of Side Reactions: The steric bulk can inhibit undesirable intermolecular side reactions, favoring cleaner intramolecular processes. In metal catalysis, it can also prevent the formation of stable, inactive catalyst-amine complexes that might otherwise poison the catalyst. nih.gov

Q & A

Basic Research Questions

What are the recommended laboratory safety protocols for handling 2,6-dimethylphenyl allylamine derivatives?

This compound derivatives (e.g., N-(2,6-dimethylphenyl)chloroacetamide) require strict adherence to safety measures:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • Waste disposal: Segregate waste by toxicity (e.g., halogenated vs. non-halogenated) and dispose via certified chemical waste facilities to prevent environmental contamination .
  • Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Refrigerate if the compound is light-sensitive .

How can researchers synthesize this compound derivatives in a laboratory setting?

A validated method involves N-alkylation of 2,6-dimethylaniline :

  • Procedure: React 2,6-dimethylaniline with chloroacetyl chloride in toluene under basic conditions (e.g., diethylamine) at 0–5°C. Monitor the reaction via TLC (silica gel, hexane:ethyl acetate 7:3) .
  • Purification: Use column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What analytical techniques are suitable for characterizing this compound derivatives?

  • Structural confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and molecular packing, as demonstrated for pyrido[2,3-d]pyrimidin-7-amine derivatives .
  • Quantitative analysis: GC-MS (electron ionization, 70 eV) or LC-UV (λ = 254 nm) provides accurate quantification in complex matrices like biological samples .
  • Functional group identification: FT-IR (e.g., C=O stretch at ~1680 cm⁻¹ for acetamides) and ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm) .

Advanced Research Questions

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound-based pesticides?

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in SN2 reactions, reducing side products like dehalogenated intermediates .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation of 2,6-dimethylaniline derivatives .
  • Temperature control: Maintain reactions below 10°C to suppress hydrolysis of reactive intermediates (e.g., chloroacetamides) .

What mechanistic insights explain the electrophilic reactivity of this compound derivatives?

  • Steric effects: The 2,6-dimethyl groups hinder electrophilic attack at the para position, directing substitutions to the ortho position in Friedel–Crafts alkylation .
  • Electronic effects: Electron-donating methyl groups activate the aromatic ring for nitration, forming nitro derivatives at specific regioselective sites .
  • Oxidation pathways: Under acidic conditions, allylamine derivatives undergo oxidation to quinones via 2,5-cyclohexadiene-1,4-dione intermediates, confirmed by cyclic voltammetry .

How can computational methods aid in predicting the bioactivity of this compound-based compounds?

  • Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., acetolactate synthase in herbicides) .
  • QSAR modeling: Correlate Hammett constants (σ) of substituents with herbicidal activity to design potent analogs .
  • MD simulations: Analyze stability of metalaxyl-M (a fungicide derivative) in lipid bilayers to predict membrane permeability .

What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

  • Solvent screening: Use mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C enhances crystal growth .
  • Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen-bond networks .
  • Cryocooling: Flash-freeze crystals in liquid N₂ during SC-XRD data collection to reduce thermal motion artifacts .

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